molecular formula C12H14O2 B027293 Ethyl 2-phenylcyclopropanecarboxylate CAS No. 97-71-2

Ethyl 2-phenylcyclopropanecarboxylate

Cat. No. B027293
CAS RN: 97-71-2
M. Wt: 190.24 g/mol
InChI Key: SRGUIJLJERBBCM-UHFFFAOYSA-N
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Description

Ethyl 2-phenylcyclopropanecarboxylate is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 g/mol . The IUPAC name for this compound is ethyl 2-phenylcyclopropane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-phenylcyclopropanecarboxylate consists of a cyclopropane ring attached to a phenyl group and a carboxylate ester group . The InChI string representation of its structure is InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-phenylcyclopropanecarboxylate has a density of 1.1±0.1 g/cm3 . Its boiling point is 266.7±19.0 °C at 760 mmHg . The compound has a molar refractivity of 53.9±0.3 cm3 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has 4 freely rotating bonds . Its polar surface area is 26 Å2 .

properties

IUPAC Name

ethyl 2-phenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUIJLJERBBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914228
Record name Ethyl 2-phenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylcyclopropanecarboxylate

CAS RN

97-71-2
Record name 97-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-phenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of CH2Cl2 (12.5 mL), styrene (12 5 mL) and ethyl diazoacetate (0.25 g, 2.19 mmol) was added slowly dropwise at ambient temperature to a stirred slurry of Rh-PFIEP[SO3H] (1.0 g, 0.387 mmol, prepared as described above), styrene (2.5 mL) and CH2Cl2 (2.5 mL). Gas evolution ceased about 1 hour after the addition of the ethyl diazoacetate solution was complete. The resulting slurry was stirred for 24 hours and then allowed to settle. The solution was removed, the resulting resin was washed with 3.0 mL of CH2Cl2. The solution and the wash were combined and analyzed for cyclopropane products. Yield (based on ethyl diazoacetate): 73.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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5 mL
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reactant
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0.25 g
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reactant
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[Compound]
Name
Rh-PFIEP[SO3H]
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
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solvent
Reaction Step Two
Quantity
12.5 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In Example 4, a flask was charged with 1.0 g of the catalyst described in Example 1, CH2Cl2 (2.5 mL), and styrene (2.5 mL). A solution of ethyl diazoacetate (0.23 g), CH2Cl2 (12.5 mL), and styrene (12.5 mL) was added slowly dropwise and the resulting mixture was stirred for 24 hours. The reaction product was analyzed by gas chromatography and the catalyst recovered by filtration. This process was repeated for a total of ten cycles during which yields of ethyl 2-phenylcyclopropane-carboxylate remained essentially constant at about 91%. The recovered catalyst was dried in vacuo. Duplicate elemental analyses gave copper contents of the recovered catalyst of 1.83 and 1.88%.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
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reactant
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12.5 mL
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solvent
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[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
Quantity
0.58 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a mixture of styrene (2.15g, 20.7 mmol) and Rh2 (4S-BNOX)4 (0.0113 g, 0.0131 mmol) in 5.0 mL of anhydrous dichloromethane was added, by syringe at room temperature, ethyl diazoacetate (0298 g, 2.62 mmol) in 3.0 mL of dichloromethane under nitrogen and at an addition rate of 0.8 mL/h (syringe pump). After addition was complete, the dichloromethane solution was passed through a plug of neutral alumina to separate the catalyst, and solvent and excess styrene were removed under reduced pressure Gas chromatographic separation of the trans-isomer produced a material whose specific rotation was -6.4° which corresponded to an enantiomeric excess of the ethyl (1R,2R)-2-phenylcyclopropanecarboxylate. Conversion of the ethyl esters to the 1-menthyl esters by base hydrolysis, acid chloride formation, and esterification with (-)-menthol provided a gas chromatographically separable mixture that showed 25% enantiomeric excess for the (1R,2R)-enantiomer of the trans-2-phenylcyclopropanecarboxylate.
Quantity
3 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
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2.15 g
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reactant
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5 mL
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solvent
Reaction Step Three
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2.62 mmol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-menthyl esters
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0 (± 1) mol
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reactant
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[Compound]
Name
acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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